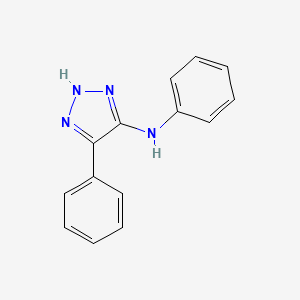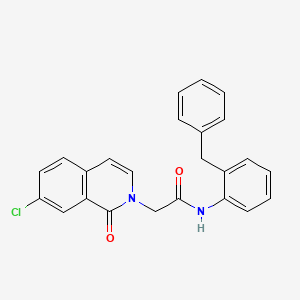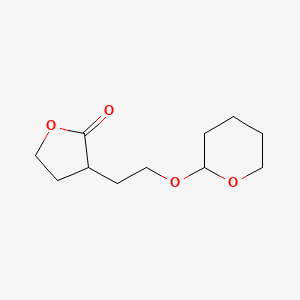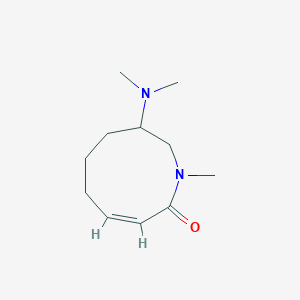
4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride is a synthetic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride typically involves multiple steps. One common approach is to start with the chromen-2-one core and introduce the piperazine moiety through a series of reactions. The synthetic route may include:
Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the chromen-2-one core with a piperazine derivative, often through nucleophilic substitution or addition reactions.
Functional Group Modifications: Additional functional groups, such as the oxobutoxy group, can be introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromen-2-one core may also contribute to the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
- **2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **ethyl 4-methyl-6-phenyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate
Uniqueness
4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chromen-2-one core and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
882863-70-9 |
|---|---|
分子式 |
C19H25ClN2O4 |
分子量 |
380.9 g/mol |
IUPAC名 |
4-methyl-6-[4-(4-methylpiperazin-1-yl)-4-oxobutoxy]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14-12-19(23)25-17-6-5-15(13-16(14)17)24-11-3-4-18(22)21-9-7-20(2)8-10-21;/h5-6,12-13H,3-4,7-11H2,1-2H3;1H |
InChIキー |
FAPNOLIVSLHXEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCCCC(=O)N3CCN(CC3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)



![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)







![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)

